1-ethyl-4-hydroxy-6-methyl-3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one
Description
1-Ethyl-4-hydroxy-6-methyl-3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a structurally complex heterocyclic compound featuring a pyridin-2(1H)-one core substituted with ethyl, hydroxy, and methyl groups. The molecule also incorporates a hybrid pharmacophore: a 4-(pyridin-2-yl)piperazine moiety linked to a 4-(methylthio)phenyl group via a methylene bridge. The hydroxy group at position 4 may enhance solubility, while the methylthio substituent on the phenyl ring could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[(4-methylsulfanylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-4-29-18(2)17-21(30)23(25(29)31)24(19-8-10-20(32-3)11-9-19)28-15-13-27(14-16-28)22-7-5-6-12-26-22/h5-12,17,24,30H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUNOHNFFIWCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=CC=N4)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-4-hydroxy-6-methyl-3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key functional groups, which contribute to its biological activity:
- Pyridinone Core : The pyridinone moiety is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
- Piperazine Ring : This structure often enhances binding affinity to neurotransmitter receptors, particularly in the central nervous system.
- Methylthio Group : The presence of a methylthio group can influence the compound's lipophilicity and bioavailability.
Research indicates that this compound may interact with several neurotransmitter systems, particularly dopamine receptors. Its agonistic activity at the D3 dopamine receptor has been highlighted in studies:
- Dopamine Receptor Agonism : The compound has shown selective agonistic activity towards D3 receptors, which are implicated in the regulation of mood and motor control. In functional assays, it demonstrated an EC50 of 710 nM for D3 receptor-mediated β-arrestin recruitment, indicating significant biological activity at this receptor type .
- D2 Receptor Antagonism : Interestingly, while it acts as an agonist at D3 receptors, it exhibits antagonist properties at D2 receptors with an IC50 value of 16 μM. This dual action suggests potential therapeutic applications in conditions like Parkinson's disease where modulation of dopamine pathways is crucial .
Pharmacological Implications
Given its receptor profile, the compound may be beneficial in treating neurodegenerative diseases such as Parkinson's disease (PD). The selective activation of D3 receptors while inhibiting D2 receptor activity could help alleviate motor deficits without exacerbating side effects commonly associated with non-selective dopamine agonists.
Case Studies
A notable study involved the synthesis and evaluation of various analogs based on this compound's scaffold. The research aimed to enhance its potency and selectivity for D3 receptors while minimizing D2 receptor activity. The results indicated that modifications to the aryl ether and piperazine core significantly affected receptor binding and functional activity .
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | 6,800 ± 1,400 |
This table summarizes the findings from structure-activity relationship (SAR) studies that explored how variations in chemical structure influenced biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators and Implications
Substituent Effects on Bioactivity
- Hydroxy vs. Methoxy/Ethoxy Groups: The 4-hydroxy group in the target compound distinguishes it from methoxy/ethoxy-substituted analogues (e.g., ’s compounds 2–4).
- Methylthio Phenyl vs. Halogenated/Thiophene Systems : The 4-(methylthio)phenyl group offers moderate lipophilicity (logP ~2.5–3.0), contrasting with the electron-withdrawing chloro-trifluoromethyl group in MK45 (logP ~3.5) or the thiophene in ’s compounds. This balance may optimize membrane permeability without excessive metabolic oxidation .
Piperazine/Pyridine Synergy
The 4-(pyridin-2-yl)piperazine moiety is a critical pharmacophore, mirroring piperazine-linked pyridines in and . Compared to 7-(4-ethylpiperazin-1-yl) derivatives (), the pyridin-2-yl substituent may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
